molecular formula C21H15BrN4OS B12011959 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 738604-79-0

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B12011959
CAS No.: 738604-79-0
M. Wt: 451.3 g/mol
InChI Key: KLOPWCUJUXBTQJ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at position 4, a pyridin-3-yl substituent at position 5, and a thioether-linked phenylethanone moiety at position 3 of the triazole ring. Its molecular formula is C21H15BrN4OS (average mass: 451.34 g/mol), with a ChemSpider ID of 1540168 .

Properties

CAS No.

738604-79-0

Molecular Formula

C21H15BrN4OS

Molecular Weight

451.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C21H15BrN4OS/c22-17-8-10-18(11-9-17)26-20(16-7-4-12-23-13-16)24-25-21(26)28-14-19(27)15-5-2-1-3-6-15/h1-13H,14H2

InChI Key

KLOPWCUJUXBTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Acylthiosemicarbazides

Acylthiosemicarbazides are synthesized by condensing 4-bromophenylhydrazine with pyridine-3-carbohydrazide in the presence of potassium thiocyanate and hydrochloric acid. The reaction proceeds at 80–90°C for 6–8 hours, yielding a thiosemicarbazide intermediate.

Cyclization to Mercapto-triazole Derivatives

The acylthiosemicarbazide undergoes alkaline cyclization in 10% NaOH under reflux, forming 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (Figure 1). This step is critical for generating the reactive thiol group necessary for subsequent thioether formation.

Key Reaction Conditions

ParameterValue
Temperature100°C (reflux)
Reaction Time4–6 hours
Yield68–72%

Thioether Formation via Phenacyl Bromide Coupling

The thiol group of the triazole intermediate reacts with 2-bromo-1-phenylethanone to form the target thioether. Two primary methodologies are employed, adapted from procedures for analogous compounds.

Single-Pot Synthesis (Procedure A)

A mixture of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 mmol) and 2-bromo-1-phenylethanone (1.2 mmol) in absolute ethanol is refluxed for 2 hours. Concentrated sulfuric acid (0.5 mL) is then added, and reflux continues for an additional 12–18 hours. The product precipitates upon neutralization with NaOH.

Stepwise Synthesis (Procedure B)

The thiol intermediate is first treated with sodium bicarbonate and 2-bromo-1-phenylethanone in ethanol at room temperature for 24–48 hours, forming a thioether intermediate. This intermediate is subsequently cyclized using concentrated sulfuric acid for 6–12 hours.

Comparative Analysis of Procedures

ParameterProcedure AProcedure B
Total Time14–20 hours30–60 hours
Yield75–81%70–76%
Purity (HPLC)>95%>92%

Procedure A offers higher efficiency, while Procedure B provides better control over intermediate purification.

Structural and Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of the target compound shows key absorptions at:

  • 1685 cm⁻¹ : C=O stretch of the phenylethanone group.

  • 1583 cm⁻¹ : C=N stretch of the triazole ring.

  • 1220 cm⁻¹ : C-S stretch of the thioether linkage.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d6) :

    • δ 8.75–8.80 (m, 1H) : Pyridinyl H-2.

    • δ 7.99 (d, J = 8.5 Hz, 2H) : Bromophenyl H-2 and H-6.

    • δ 7.50 (s, 5H) : Phenyl group from phenylethanone.

  • ¹³C NMR :

    • δ 190.2 : Carbonyl carbon (C=O).

    • δ 148.9 : Triazole C-3.

Mass Spectrometry (MS)

The ESI-MS spectrum exhibits a molecular ion peak at m/z 493.2 [M+H]⁺, consistent with the molecular formula C₂₁H₁₅BrN₄OS.

Crystallographic Insights

While no crystallographic data exists for the target compound, analogous structures (e.g., C₂₂H₁₄Br₃N₇S) reveal planar triazole rings and dihedral angles of 85–89° between the triazole and aryl groups. These findings suggest similar conformational rigidity in the target molecule, influencing its reactivity and stability.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during triazole formation may yield regioisomers. Using electron-withdrawing groups (e.g., bromine) on the phenyl ring directs substitution to the desired position.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates the target compound from unreacted phenacyl bromide.

  • Scale-up Limitations : Prolonged reflux in Procedure A risks decomposition. Gradual reagent addition and temperature control improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

Synthesis Overview

The synthesis can be summarized as follows:

  • S-alkylation : The initial step involves the reaction of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium.
  • Reduction : The resulting ketone is then reduced to form the final compound .

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone display cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. For instance:

  • IC50 Values : Compounds within this class have reported IC50 values in the low micromolar range (e.g., 5.71 µM for certain derivatives), indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activity. Studies have indicated that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

Anticonvulsant Effects

Some synthesized triazole derivatives have been evaluated for anticonvulsant activity using animal models. These studies suggest that certain structural modifications can enhance the efficacy of these compounds in controlling seizures .

Photophysical Properties

The unique structure of 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone allows it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .

Catalytic Activity

Triazole derivatives have also been explored as catalysts in various organic reactions due to their ability to stabilize transition states. This compound's structural features may enhance its catalytic efficiency in reactions such as cross-coupling or oxidation reactions .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism IC50/ED50 Values Reference
AnticancerMCF-75.71 µM
PC3Varies
AntimicrobialVarious BacteriaVaries
AnticonvulsantPicrotoxin-induced modelVaries

Case Study 1: Anticancer Efficacy

In a study evaluating a series of triazole derivatives, one compound demonstrated superior growth inhibition against the HT29 colon cancer cell line with an IC50 value of 2.01 µM. The study concluded that specific substituents on the triazole ring significantly influenced anticancer activity .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of several triazole derivatives showed promising results against resistant bacterial strains. The compounds were tested using standard disk diffusion methods, revealing notable zones of inhibition against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring and bromophenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Key Features Reference
Target Compound R1 = 4-Bromophenyl, R2 = Pyridin-3-yl, R3 = Phenyl C21H15BrN4OS Not reported Bromine enhances lipophilicity; pyridinyl aids in π-π interactions.
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone R1 = 4-Methoxyphenyl, R2 = Phenyl, R3 = Phenyl C24H20N4O2S Not reported Methoxy group increases electron density; reduced steric hindrance vs. bromophenyl.
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine R1 = Phenyl, R2 = Pyridin-4-yl, R3 = 3-Fluorobenzyl C21H16FN5S 146–148 Fluorine atom improves metabolic stability; benzyl group enhances hydrophobicity.
2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone R1 = 4-Nitrobenzylideneamino, R2 = Trifluoromethyl, R3 = Phenyl C24H17F3N8O3S Not reported Trifluoromethyl and nitro groups increase electrophilicity; nitro group may confer redox activity.
2-((4-Ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone R1 = Ethyl, R2 = Pyridin-4-yl, R3 = Phenyl C21H20N8OS2 196–198 Bisthioether linkage enhances rigidity; ethyl group improves solubility.

Key Observations:

Electronic Effects : The bromine atom in the target compound increases electron-withdrawing effects compared to methoxy or ethyl substituents in analogues . This may influence binding affinity in biological targets.

Hydrogen-Bonding Potential: Pyridin-3-yl (target) vs. pyridin-4-yl (analogues) alters the spatial orientation of nitrogen lone pairs, affecting interactions with enzymes or receptors .

Biological Activity

The compound 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields such as antimicrobial, antifungal, and anticancer research.

Chemical Structure and Properties

The structure of this compound features a triazole ring, bromophenyl group, pyridine moiety, and a thioether linkage. These structural components contribute to its potential biological activity. The presence of the triazole ring is particularly noteworthy due to its established role in medicinal chemistry.

Structural Formula

C18H16BrN5OS\text{C}_{18}\text{H}_{16}\text{BrN}_5\text{OS}

Antimicrobial and Antifungal Properties

Numerous studies have highlighted the antimicrobial and antifungal properties of triazole derivatives. The specific compound under discussion has shown promise against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) studies indicate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • In vitro tests have demonstrated that similar compounds exhibit MIC values ranging from 0.046μM0.046\,\mu M to 3.11μM3.11\,\mu M against resistant strains .

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismMIC (μg/mL)
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanoneStaphylococcus aureusTBD
4-(5-(alkylthio)-4-methyl-4H-1,2,4-triazole)Staphylococcus aureus15.6
5-(pyridin-4-yl)-4H-1,2,4-triazoleCandida albicansTBD

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Compounds similar to the one have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Certain derivatives induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : They can halt the cell cycle at specific checkpoints, preventing tumor growth.

Research indicates that modifications to the triazole structure can enhance efficacy against specific cancer types .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound displayed potent activity with an MIC comparable to standard antibiotics like vancomycin .

Case Study 2: Anticancer Mechanisms

Research involving various triazole derivatives demonstrated their ability to inhibit tumor growth in vitro. The mechanisms included inhibition of angiogenesis and modulation of apoptosis-related proteins .

Synthesis and Optimization

The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves multi-step processes including:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution methods.
  • Thioether Linkage Formation : Achieved through nucleophilic substitution reactions.

Optimization techniques often focus on improving yield and purity through solvent selection (e.g., DMF or DMSO) .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueKey Signals/Data PointsReference
1H^1H-NMRδ 8.2–8.5 ppm (pyridinyl protons)
X-ray CrystallographyDihedral angle: Triazole vs. phenyl (15–25°)
FT-IRC=S stretch at 1220 cm1^{-1}

Q. Table 2: Comparative Bioactivity of Halogen-Substituted Analogues

SubstituentIC50_{50} (μM, MCF-7)MIC (μg/mL, E. coli)
Br12.3 ± 1.28.5 ± 0.7
Cl18.9 ± 2.112.4 ± 1.1
CF3_39.8 ± 0.96.2 ± 0.5
Data synthesized from

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